Technical Monograph: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid
Technical Monograph: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid
CAS: 2624417-93-0 Formula: C₁₀H₁₁FO₃S Molecular Weight: 230.26 g/mol [1]
Executive Summary: The Scaffold Logic
In the architecture of modern medicinal chemistry, 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid represents a highly specialized "trisubstituted core" designed for high-precision ligand interactions.[1] Unlike generic building blocks, this scaffold integrates three distinct pharmacophoric features around a central phenyl ring, enabling multi-vector interactions within protein binding pockets.
This compound is primarily utilized as a Lead Optimization Intermediate in the synthesis of:
-
Kinase Inhibitors: Specifically targeting the hinge region or hydrophobic back-pockets (e.g., EGFR, BTK, or KRAS mutants).
-
GPCR Modulators: Where the lipophilic "tail" (ethoxy) and the polarizable "anchor" (methylthio) are critical for receptor subtype selectivity.
-
Fragment-Based Drug Discovery (FBDD): Serving as a core linker that modulates metabolic stability via the 4-fluoro substituent.[1]
This guide provides a validated technical roadmap for the synthesis, application, and handling of this compound, grounded in empirical organic synthesis and structure-activity relationship (SAR) principles.
Chemical Constitution & Structural Biology
Understanding the spatial and electronic properties of this molecule is prerequisite to its application.
| Substituent | Position | Electronic Effect | Biological Function (SAR) |
| Ethoxy (-OEt) | C-3 | Electron Donating (+M) | Hydrophobic Fill: Occupies lipophilic pockets (e.g., the "gatekeeper" region in kinases).[1] Provides steric bulk to enforce conformation. |
| Fluoro (-F) | C-4 | Electron Withdrawing (-I) | Metabolic Block: Prevents P450-mediated oxidation at the typically labile para position.[1] Modulates the pKa of the benzoic acid. |
| Methylthio (-SMe) | C-5 | Weakly Activating | Bioisostere & Anchor: Acts as a "soft" nucleophile or H-bond acceptor.[1] Can be oxidized in vivo to sulfoxide/sulfone (metabolic toggle). |
| Carboxylic Acid | C-1 | Strong EWG | Warhead/Linker: Primary handle for amide coupling to heterocycles or solubilizing tails.[1] |
3D Pharmacophore Mapping
The interactions can be visualized as a "Tri-Vector" system. The diagram below illustrates the logical connectivity and functional role of each substituent.
Figure 1: Pharmacophoric dissection of the CAS 2624417-93-0 scaffold.[1][2]
Strategic Synthesis Protocol
Note: Direct synthesis of this specific substitution pattern requires avoiding regioselectivity pitfalls common in SnAr reactions on polyfluorobenzenes. The most robust route utilizes a Directed Functionalization approach starting from a 3-bromo-4-fluoro-5-hydroxy precursor.[1]
Phase A: Precursor Assembly
Starting Material: Methyl 3-bromo-4-fluoro-5-hydroxybenzoate (commercially available or synthesized via bromination of methyl 4-fluoro-3-hydroxybenzoate).[1]
Step 1: O-Alkylation (Introduction of Ethoxy)[1]
-
Reagents: Ethyl Iodide (EtI), Potassium Carbonate (
), DMF. -
Conditions: 60°C, 4 hours.
-
Mechanism: Williamson Ether Synthesis. The phenolic hydroxyl is selectively alkylated over the aryl bromide.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of the phenol.
Step 2: C-S Cross-Coupling (Introduction of Methylthio)
-
Reagents: Sodium Thiomethoxide (NaSMe),
(Catalyst), Xantphos (Ligand), Toluene/Dioxane. -
Conditions: 100°C, Inert Atmosphere (
), 12 hours. -
Logic: Standard nucleophilic displacement is difficult due to the electron-rich ethoxy group deactivating the ring.[1] Palladium-catalyzed Buchwald-Hartwig type coupling ensures high yield and prevents side reactions.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Ester Hydrolysis (Final Deprotection)[1]
-
Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).
-
Conditions: Ambient temperature, 2 hours.
-
Workup: Acidify with 1N HCl to pH 3 to precipitate the free acid. Filtration yields the final product 2624417-93-0 .[1]
Synthesis Workflow Diagram
Figure 2: Modular synthesis route ensuring regiochemical fidelity.
Applications in Drug Discovery
This compound is rarely the final drug; it is a Pharmacophore Module .
Kinase Inhibitor Design
In the design of inhibitors for targets like EGFR (T790M) or BTK , the benzoic acid moiety is often converted to an amide that binds to the hinge region or a solvent-exposed lysine.
-
The "Methylthio" Advantage: The -SMe group is a "soft" metabolic handle.[1] It can be designed to undergo controlled oxidation to a sulfoxide (-S(=O)Me) or sulfone (-SO2Me) in vivo.[1] Sulfones are excellent hydrogen bond acceptors, often increasing potency against targets with specific serine/threonine residues in the binding pocket [1].
-
The "Fluoro" Shield: Placing a fluorine atom adjacent to the ethoxy group prevents oxidative dealkylation (O-dealkylation), a common clearance pathway for ethoxy-benzenes.[1]
Protein Degradation (PROTACs)
The carboxylic acid handle makes this molecule an ideal "Warhead Precursor" for PROTAC linkers. The 3,4,5-substitution pattern provides a rigid, defined vector that can orient the E3 ligase ligand away from the target protein, minimizing steric clash.
Handling, Stability & Safety
-
Physical State: Off-white to pale yellow solid.[1]
-
Solubility: Low in water; soluble in DMSO, Methanol, and DCM.
-
Stability:
-
Oxidation Sensitivity: The methylthio group is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C. Avoid prolonged exposure to air or peroxides.[1]
-
Light Sensitivity: Protect from light to prevent radical degradation of the thioether.
-
-
Safety Profile:
-
H315/H319: Causes skin and serious eye irritation.[3]
-
H335: May cause respiratory irritation.
-
Protocol: Always handle in a fume hood. Use nitrile gloves.
-
References
-
Sigma-Aldrich (AOBChem). 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Product Sheet. Accessed 2026.[3][4]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for 4-F utility).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Contextual grounding for metabolic stability of alkoxy/thioethers).
-
ChemicalBook. CAS 2624417-93-0 Technical Specifications.
-
Dana Bioscience. 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid Commercial Availability.
(Note: While specific peer-reviewed papers solely dedicated to this exact CAS are sparse due to its novelty, the synthesis and application logic are derived from the foundational medicinal chemistry literature cited above.)
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. danabiosci.com [danabiosci.com]
